Benzenemethanamine, N-(methoxymethyl)-N-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanamine, N-(methoxymethyl)-N-(phenylmethyl)- is an organic compound that belongs to the class of amines This compound features a benzenemethanamine backbone with methoxymethyl and phenylmethyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-(methoxymethyl)-N-(phenylmethyl)- typically involves the reaction of benzenemethanamine with methoxymethyl chloride and phenylmethyl chloride under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and solvents can also be tailored to enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenemethanamine, N-(methoxymethyl)-N-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The methoxymethyl and phenylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenemethanone derivatives, while reduction can produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
Benzenemethanamine, N-(methoxymethyl)-N-(phenylmethyl)- has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Benzenemethanamine, N-(methoxymethyl)-N-(phenylmethyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methoxymethyl and phenylmethyl groups may influence the compound’s binding affinity and specificity, affecting its biological activity and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenemethanamine: The parent compound without the methoxymethyl and phenylmethyl substituents.
N-(Methoxymethyl)benzenemethanamine: A similar compound with only the methoxymethyl substituent.
N-(Phenylmethyl)benzenemethanamine: A similar compound with only the phenylmethyl substituent.
Uniqueness
Benzenemethanamine, N-(methoxymethyl)-N-(phenylmethyl)- is unique due to the presence of both methoxymethyl and phenylmethyl groups, which can influence its chemical reactivity, biological activity, and potential applications. The combination of these substituents may provide distinct properties compared to its analogs.
Eigenschaften
CAS-Nummer |
178425-11-1 |
---|---|
Molekularformel |
C16H19NO |
Molekulargewicht |
241.33 g/mol |
IUPAC-Name |
N-benzyl-N-(methoxymethyl)-1-phenylmethanamine |
InChI |
InChI=1S/C16H19NO/c1-18-14-17(12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11H,12-14H2,1H3 |
InChI-Schlüssel |
UGSBTEUAKAIGHR-UHFFFAOYSA-N |
Kanonische SMILES |
COCN(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.